

4(1H)-Quinazolinone: A Validated Therapeutic Target Against Methicillin-Resistant *Staphylococcus aureus* (MRSA)

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Compound of Interest

Compound Name: 4(1H)-Quinazolinone

Cat. No.: B119868

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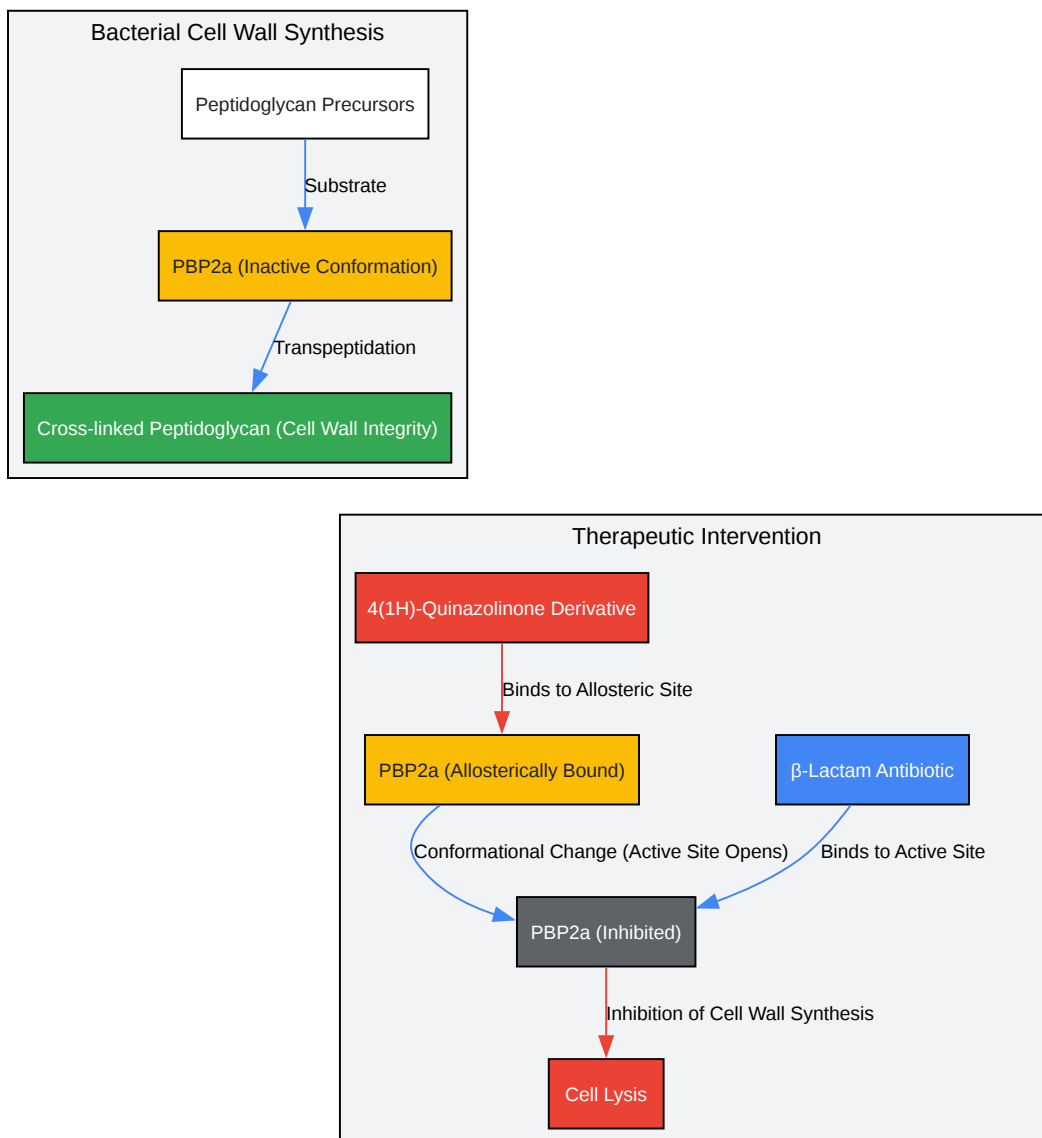
A Comparative Guide for Researchers and Drug Development Professionals

The escalating threat of antibiotic resistance, particularly from methicillin-resistant *Staphylococcus aureus* (MRSA), necessitates the exploration and validation of novel therapeutic targets. This guide provides a comprehensive comparison of **4(1H)-quinazolinone** as a promising anti-MRSA agent, evaluating its performance against established alternatives and presenting supporting experimental data.

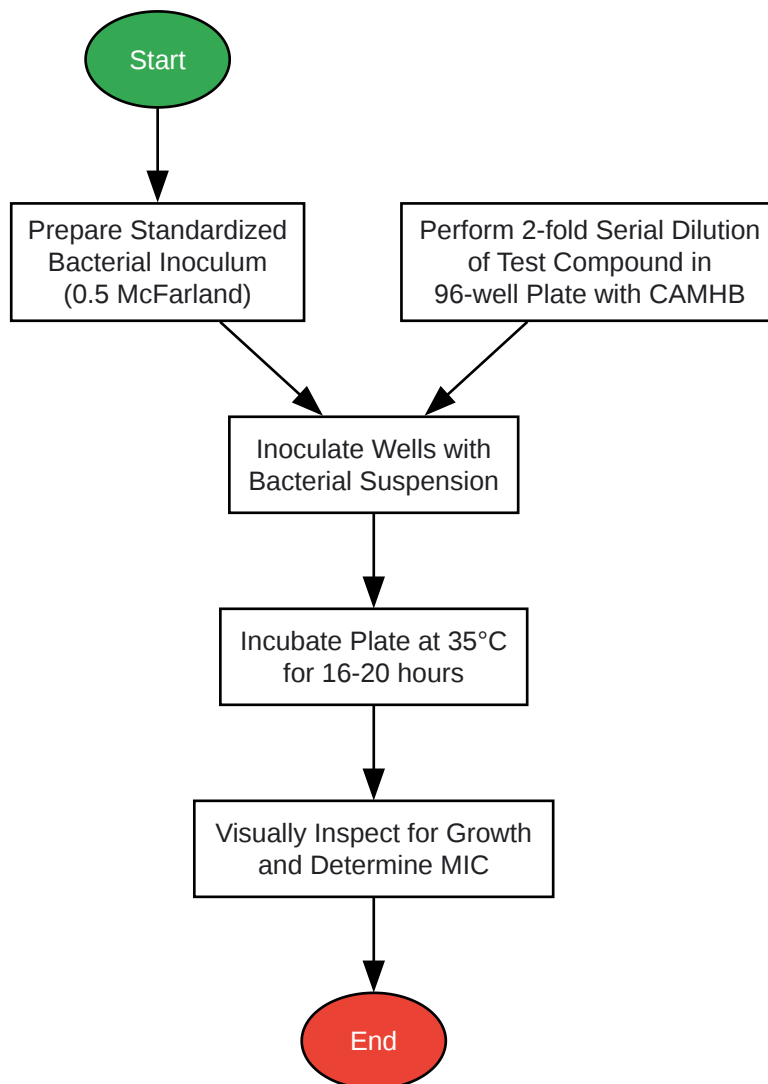
Mechanism of Action: Allosteric Inhibition of PBP2a

The primary mechanism by which **4(1H)-quinazolinone** derivatives exert their anti-MRSA effect is through the allosteric inhibition of Penicillin-Binding Protein 2a (PBP2a).[1][2][3][4][5] PBP2a is a key enzyme responsible for the transpeptidase activity required for bacterial cell wall synthesis and is the primary determinant of β -lactam resistance in MRSA.[6] Unlike β -lactam antibiotics that target the active site of PBPs, **4(1H)-quinazolinones** bind to a distinct allosteric site on PBP2a.[1][2][3][4][5] This binding event induces a conformational change in the protein, rendering the active site accessible and susceptible to inhibition by β -lactam antibiotics that would otherwise be ineffective.[2][3][4] This synergistic activity with existing β -lactams makes the **4(1H)-quinazolinone** scaffold a particularly attractive candidate for combination therapies.[2][3][5]

Mechanism of 4(1H)-Quinazolinone Action



Broth Microdilution Workflow for MIC Determination



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